4-(4-Chlorophenyl)-2-methylbutan-2-amine
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Overview
Description
4-(4-Chlorophenyl)-2-methylbutan-2-amine is an organic compound characterized by the presence of a chlorinated phenyl group attached to a butanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methylbutan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-2-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl azide: An organic aryl azide compound with similar structural features.
4-Chlorophenol: A chlorinated phenol derivative with different functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: Compounds with a thiadiazole moiety and similar chlorophenyl group.
Uniqueness
4-(4-Chlorophenyl)-2-methylbutan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chlorinated phenyl group with a butanamine structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3 |
InChI Key |
XIIBAENUMBUKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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